6-Methyl-1,3-benzodioxole-5-carbaldehyde

Overview

Description

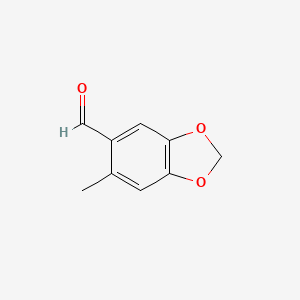

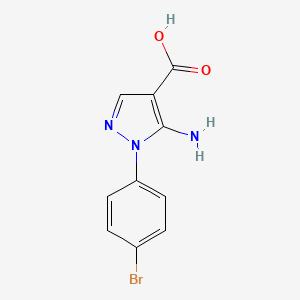

6-Methyl-1,3-benzodioxole-5-carbaldehyde is a chemical compound with the empirical formula C9H8O3 . It has a molecular weight of 164.16 . The compound appears as a light orange to yellow solid .

Molecular Structure Analysis

The molecular structure of 6-Methyl-1,3-benzodioxole-5-carbaldehyde can be represented by the SMILES stringO=C([H])C(C=C(OCO1)C1=C2)=C2C . The InChI representation is 1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis

6-Methyl-1,3-benzodioxole-5-carbaldehyde is a light orange to yellow solid . It has a molecular weight of 164.2 and a molecular formula of C9H8O3 . The compound should be stored at 0-8 °C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Methyl-1,3-benzodioxole-5-carbaldehyde: is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure allows for the formation of complex molecules that are significant in medicinal chemistry, particularly in the development of new pharmaceuticals .

Antitumor Properties

Research indicates that derivatives of 6-Methyl-1,3-benzodioxole-5-carbaldehyde may possess antitumor properties. This compound can be used to synthesize analogs of coenzymes Q, which have shown inhibitory effects on the metastasis of certain cancers in animal models .

Organic Synthesis Building Block

As a building block in organic synthesis, 6-Methyl-1,3-benzodioxole-5-carbaldehyde contributes to the formation of complex organic molecules. It’s particularly useful in the construction of compounds with potential biological activity .

Chemical Reference Standard

In analytical chemistry, 6-Methyl-1,3-benzodioxole-5-carbaldehyde serves as a reference standard. It helps in the calibration of instruments and ensures the accuracy of analytical methods used in pharmaceutical testing .

Material Science

This compound’s unique chemical properties make it suitable for research in material science. It can be used in the development of new materials with specific electronic or optical properties .

Environmental Studies

6-Methyl-1,3-benzodioxole-5-carbaldehyde: may also be used in environmental studies, particularly in the analysis of chemical interactions within ecosystems. Its impact on aquatic life, as indicated by its hazard classification, can be a subject of study .

Safety and Hazards

properties

IUPAC Name |

6-methyl-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVMQFARCBZBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389836 | |

| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,3-benzodioxole-5-carbaldehyde | |

CAS RN |

58343-54-7 | |

| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)